An In-depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, a significant polyfluorinated alcohol, is emerging as a compound of interest in environmental science and chemical synthesis. Known in toxicological and environmental literature as 5:2 secondary fluorotelomer alcohol (5:2 sFTOH), its presence is primarily documented as a biotransformation product of the widely used 6:2 fluorotelomer alcohol (6:2 FTOH)[1][2][3]. The unique physicochemical properties imparted by its extensive fluorination make it a subject of study for its environmental fate, potential toxicological effects, and utility as a specialized solvent or synthetic building block.
This technical guide provides a comprehensive overview of the known properties of 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol, offering insights into its chemical and physical characteristics, formation pathways, and potential applications relevant to the scientific community.
Chemical Structure and Identification
The molecular structure of 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol consists of a seven-carbon heptane backbone with a hydroxyl group at the second carbon, creating a secondary alcohol. The carbons from position 3 to 7 are heavily fluorinated.
Caption: Chemical structure of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol.
Physicochemical Properties
Comprehensive experimental data for 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol is limited in publicly accessible literature. The following table summarizes available experimental and computed data to provide a profile of its physical and chemical properties. Researchers should note the distinction between experimentally determined and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₁₁O | [4] |
| Molecular Weight | 314.10 g/mol | [4] |
| CAS Number | 914637-05-1 | [4] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol | [4] |
| Synonyms | 5:2 sFTOH, 1-Perfluoropentyl ethanol (5:2 secondary) | [4] |
| Computed XLogP3 | 3.8 | [4] |
| Computed Topological Polar Surface Area | 20.2 Ų | [4] |
| Computed Rotatable Bond Count | 4 | [4] |
| Air/Water Partition Coefficient (Kₐw) | Experimentally determined | [5][6] |
Synthesis and Reactivity
Formation via Biotransformation
The primary documented origin of 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol in the environment is through the aerobic biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH)[1][2][7]. This process is mediated by various microorganisms found in environmental matrices such as soil and activated sludge[1][8]. The biotransformation pathway involves the oxidation of the parent compound, leading to the formation of this secondary alcohol among other metabolites[8].
Caption: Simplified biotransformation pathway of 6:2 FTOH.
Plausible Synthetic Routes
While not widely documented, a plausible laboratory synthesis of 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol could be achieved through the Grignard reaction. This would involve the reaction of a perfluoropentyl Grignard reagent with acetaldehyde, followed by an aqueous workup to yield the desired secondary alcohol.
Reactivity
As a secondary alcohol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol is expected to undergo reactions typical of this functional group. The electron-withdrawing nature of the extensive fluorination on the adjacent carbon chain will significantly influence the reactivity of the hydroxyl group.
-
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one.
-
Esterification: Reaction with carboxylic acids or their derivatives would produce the corresponding esters.
-
Deoxyfluorination: The hydroxyl group can be replaced with a fluorine atom using various fluorinating agents, a common strategy in the synthesis of fluorinated compounds[9][10].
Potential Applications
The unique properties of highly fluorinated alcohols suggest several potential applications in research and development:
-
Specialty Solvents: The fluorinated nature of this alcohol can impart unique solubility characteristics, making it a potential solvent for fluorinated compounds or for reactions requiring specific solvent properties.
-
Synthetic Building Blocks: As a chiral secondary alcohol, it can serve as a precursor in the synthesis of more complex fluorinated molecules, which are of increasing interest in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
-
Surfactants and Coatings: Fluorotelomer alcohols are precursors in the synthesis of surfactants and surface-coating agents used in a variety of industrial and consumer products, including textiles, paper, and fire-fighting foams[3][11][12]. While the direct application of 5:2 sFTOH is not well-documented, its structural similarity to other fluorotelomer alcohols suggests potential in these areas.
Safety and Handling
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol is classified with the following hazards[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
Due to its irritant properties, appropriate safety precautions should be taken when handling this compound:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is a polyfluorinated secondary alcohol with distinct properties stemming from its chemical structure. While its primary significance to date has been as a biotransformation product of the more widely used 6:2 fluorotelomer alcohol, its unique characteristics suggest potential for broader applications in chemical synthesis and materials science. Further research to fully characterize its experimental properties and explore its synthetic utility is warranted. As with all fluorinated compounds, careful consideration of its environmental fate and potential toxicological effects is essential.
References
-
Biotransformation of 6:2/4:2 fluorotelomer alcohols by Dietzia aurantiaca J3. Australasian Land & Groundwater Association.
-
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | C7H5F11O | CID 18994450 - PubChem.
-
Atmospheric Chemistry of Fluorinated Alcohols: Reaction with Cl Atoms and OH Radicals and Atmospheric Lifetimes | Request PDF - ResearchGate.
-
An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC - NIH.
-
Test Report (PFAS).
-
6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed.
-
EnviroMail 159 AU Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations - ALS Global.
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure.
-
Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models - PMC - NIH.
-
FTOHs, Fluorotelomer Alcohols - BCP Instruments.
-
A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate - Organic Chemistry Portal.
-
PRELIMINARY STUDIES ON 14C-LABELED 6:2 FLUOROTELOMER ALCOHOL BIOTRANSFORMATION IN RIVER SEDIMENT.
-
(PDF) Analysis of fluorotelomer alcohols in soils: Optimization of extraction and chromatography - ResearchGate.
-
Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes - PubMed.
-
Molecular structure of 2-(Perfluoroalkyl) ethanol - ResearchGate.
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH.
-
Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models | Environmental Science & Technology.
-
6:2 Fluorotelomer sulfonate aerobic biotransformation in activated sludge of waste water treatment plants.
-
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol - PubChem.
-
Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC - NIH.
-
Alcohol Reactivity - MSU chemistry.
-
Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life - RSC Publishing - The Royal Society of Chemistry.
-
Test Report.
-
A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate | Request PDF - ResearchGate.
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs | LCGC International - Chromatography Online.
-
6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - ResearchGate.
-
Total Synthesis and Olfactory Evaluation of (1R,3S,6S,7S,8S*)‐ 3‐Hydroxy‐6,8‐dimethyltricyclo[5.3.1.03,8]undecan‐2‐one: A New Synthetic Route to the Patchoulol Skeleton - ResearchGate.
-
An overview of the uses of per- And polyfluoroalkyl substances (PFAS) - ResearchGate.
-
Supporting Information - The Royal Society of Chemistry.
-
Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones - Organic Syntheses Procedure.
-
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol - PubChem.
-
The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation - PMC - NIH.
-
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol - PubChemLite.
Sources
- 1. landandgroundwater.com [landandgroundwater.com]
- 2. 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsglobal.com [alsglobal.com]
- 4. 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | C7H5F11O | CID 18994450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. chm.pops.int [chm.pops.int]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perfluoroalkyl and Polyfluoroalkyl Substances in the Environment: Terminology, Classification, and Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
